Cas no 2034447-27-1 (3-Fluoro-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzamide)

3-Fluoro-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzamide is a fluorinated benzamide derivative featuring a tetrahydro-2H-pyran-4-ylthioethyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural motif, combining a fluorine atom for enhanced metabolic stability and a tetrahydro-2H-pyran moiety contributing to improved solubility and bioavailability. The thioether linkage provides potential for further functionalization, making it a versatile intermediate in drug discovery. Its well-defined molecular structure allows for precise modifications, facilitating structure-activity relationship (SAR) studies. The compound is typically utilized in the development of bioactive molecules targeting neurological or inflammatory pathways.
3-Fluoro-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzamide structure
2034447-27-1 structure
Product Name:3-Fluoro-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzamide
CAS No:2034447-27-1
MF:C14H18FNO2S
MW:283.361626148224
CID:5378847
Update Time:2025-05-20

3-Fluoro-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzamide Chemical and Physical Properties

Names and Identifiers

    • 3-Fluoro-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzamide
    • Inchi: 1S/C14H18FNO2S/c15-12-3-1-2-11(10-12)14(17)16-6-9-19-13-4-7-18-8-5-13/h1-3,10,13H,4-9H2,(H,16,17)
    • InChI Key: FOLMOPVXERTKJI-UHFFFAOYSA-N
    • SMILES: C(NCCSC1CCOCC1)(=O)C1=CC=CC(F)=C1

Experimental Properties

  • Density: 1.21±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 458.9±45.0 °C(Predicted)
  • pka: 13.78±0.46(Predicted)

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Additional information on 3-Fluoro-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzamide

3-Fluoro-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzamide: A Comprehensive Overview

The compound with CAS No. 2034447-27-1, known as 3-Fluoro-N-[2-[(tetrahydro-2H-pyran-4-yl)thio]ethyl]benzamide, is a highly specialized organic compound with significant applications in the field of pharmaceuticals and chemical synthesis. This compound is characterized by its unique structure, which includes a fluorobenzene ring, an amide group, and a tetrahydrofuran-based thioether moiety. These structural features contribute to its versatile chemical properties and make it a valuable molecule in research and development.

Recent studies have highlighted the potential of 3-fluoro-N-[2-(tetrahydrofuran-thio)ethyl]benzamide in various therapeutic areas. For instance, researchers have explored its role in modulating enzyme activity, particularly in the context of kinase inhibitors. The fluorine atom at the meta position of the benzene ring plays a critical role in enhancing the compound's bioavailability and stability, making it an attractive candidate for drug development.

The synthesis of this compound involves a multi-step process that combines traditional organic chemistry techniques with modern catalytic methods. The key steps include the preparation of the tetrahydrofuran-thioether intermediate and its subsequent coupling with the fluoro-benzamide derivative. This process has been optimized to achieve high yields and purity, ensuring that the compound meets the stringent requirements of pharmaceutical applications.

In terms of applications, 3-fluoro-N-[2-(tetrahydrofuran-thio)ethyl]benzamide has shown promise in preclinical studies as a potential therapeutic agent for conditions such as inflammation and neurodegenerative diseases. Its ability to cross the blood-brain barrier makes it particularly suitable for targeting central nervous system disorders. Furthermore, ongoing research is investigating its potential as a radiosensitizer in cancer therapy, where it could enhance the effectiveness of radiation treatments.

The structural uniqueness of this compound also makes it a valuable tool in academic research. Scientists are leveraging its properties to study molecular recognition and interactions, particularly in the context of protein-ligand binding. The tetrahydrofuran-thioether group has been found to exhibit interesting chelating properties, which could be exploited in designing new classes of metalloenzyme inhibitors.

From a manufacturing perspective, the production of 3-fluoro-N-[2-(tetrahydrofuran-thio)ethyl]benzamide requires careful control over reaction conditions to ensure optimal product quality. Advances in green chemistry have enabled more sustainable synthesis pathways, reducing environmental impact while maintaining high efficiency. These developments underscore the importance of continuous innovation in chemical manufacturing.

In conclusion, 3-fluoro-N-[2-(tetrahydrofuran-thio)ethyl]benzamide (CAS No. 2034447-27-1) is a compound with immense potential across multiple domains of science and medicine. Its unique structure, coupled with advancements in synthetic methodologies and therapeutic applications, positions it as a key molecule for future research and development efforts.

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